molecular formula C12H19NO B13301322 2-{[(Pentan-3-yl)amino]methyl}phenol

2-{[(Pentan-3-yl)amino]methyl}phenol

Cat. No.: B13301322
M. Wt: 193.28 g/mol
InChI Key: HEWRCKRYYMLUSK-UHFFFAOYSA-N
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Description

2-{[(Pentan-3-yl)amino]methyl}phenol is a phenolic compound characterized by a hydroxyphenyl group substituted at the ortho position with a pentan-3-ylamino-methyl moiety. Its structure combines a phenol ring with a branched alkylamine chain, enabling hydrogen bonding via the hydroxyl (-OH) and secondary amine (-NH-) groups.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(pentan-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H19NO/c1-3-11(4-2)13-9-10-7-5-6-8-12(10)14/h5-8,11,13-14H,3-4,9H2,1-2H3

InChI Key

HEWRCKRYYMLUSK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentan-3-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an amine. One common method is the reaction of 2-hydroxybenzaldehyde with pentan-3-ylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pentan-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-{[(Pentan-3-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The amino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent type , chain length , and functional group interactions . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
2-{[(Pentan-3-yl)amino]methyl}phenol C₁₂H₁₉NO Phenol, secondary amine Hydrogen bonding, ligand design
3-[(2R,3S)-1-(Dimethylamino)-2-methylpentan-3-yl]phenol C₁₅H₂₅NO Phenol, tertiary amine Chiral recognition, drug intermediates
Phenol, [[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]methyl C₁₃H₂₄N₄O Phenol, polyamine Metal chelation, polymer synthesis
Salvianolic acid B C₃₆H₃₀O₁₆ Polyhydroxyphenolic, carboxylic Antioxidant, anticoagulant
4-(Ethoxymethyl)phenol C₉H₁₂O₂ Phenol, ether Solubility modifier, preservative

Functional Group Analysis

  • Hydrogen Bonding: The target compound’s phenol and secondary amine groups enable strong hydrogen-bonding networks, akin to polyamine-substituted phenols (e.g., C₁₃H₂₄N₄O in ). However, its shorter alkyl chain reduces steric hindrance compared to bulkier analogs like 3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol . In contrast, salvianolic acid B (C₃₆H₃₀O₁₆) relies on multiple hydroxyl and carboxylic groups for hydrogen bonding, enhancing its antioxidant efficacy but limiting membrane permeability .
  • Amine Substitution: Secondary amines (as in the target compound) exhibit weaker basicity than tertiary amines (e.g., dimethylamino derivatives in ), affecting protonation states under physiological conditions.

Physicochemical Properties

  • Solubility: The pentan-3-yl chain in the target compound balances hydrophilicity (from -NH-) and lipophilicity, contrasting with highly polar polyhydroxylated phenols (e.g., salvianolic acid B) or nonpolar ether derivatives (e.g., 4-(ethoxymethyl)phenol) .
  • Thermal Stability: Branched alkyl chains (e.g., pentan-3-yl) enhance thermal stability compared to linear analogs (e.g., 2-methyl-3-pentanol in ), likely due to reduced molecular flexibility.

Biological Activity

2-{[(Pentan-3-yl)amino]methyl}phenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound features a pentan-3-yl amino group attached to a phenolic structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula for this compound is C12H19NOC_{12}H_{19}NO, with a molecular weight of approximately 195.29 g/mol. The presence of the phenolic hydroxyl group and the alkyl amine side chain contributes to its reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and receptor interactions.
  • Hydrophobic Interactions : The pentan-3-yl chain enhances hydrophobic interactions, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of phenolic compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

CompoundTarget OrganismActivity (MIC, µg/mL)
This compoundE. coliTBD
This compoundS. aureusTBD

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have been promising. Analogous phenolic compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be further explored for its therapeutic potential against tumors.

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD

Case Studies

Toxicological Profile

The safety profile of this compound remains under-researched. However, the toxicological data from structurally similar compounds indicate a need for thorough evaluation of genotoxicity and long-term exposure effects.

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